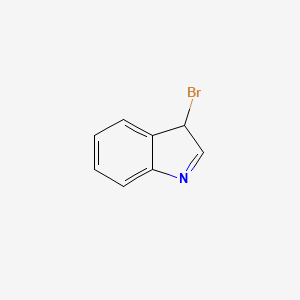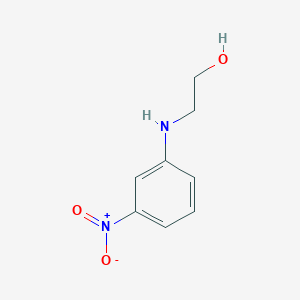
2-(3-Nitroanilino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Nitroanilino)ethanol is an organic compound with the molecular formula C8H10N2O3 It consists of an ethanol group attached to a 3-nitroaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitroanilino)ethanol typically involves the nitration of aniline followed by the reaction with ethylene oxide. The nitration process introduces a nitro group to the aniline, and the subsequent reaction with ethylene oxide forms the ethanol group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent reactions in batch or continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(3-Nitroanilino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroaniline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-(3-Aminoanilino)ethanol.
Substitution: The ethanol group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products
Oxidation: Nitroaniline derivatives.
Reduction: 2-(3-Aminoanilino)ethanol.
Substitution: Various ethers and esters depending on the substituents used.
科学的研究の応用
2-(3-Nitroanilino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Nitroanilino)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. Additionally, the ethanol group can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2-Nitroanilino)ethanol: Similar structure but with the nitro group at the 2-position.
2-(4-Nitroanilino)ethanol: Similar structure but with the nitro group at the 4-position.
2-(4-Amino-2-nitroanilino)ethanol: Contains both amino and nitro groups.
Uniqueness
2-(3-Nitroanilino)ethanol is unique due to the specific positioning of the nitro group at the 3-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interactions with other molecules and its overall properties.
特性
CAS番号 |
55131-09-4 |
|---|---|
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC名 |
2-(3-nitroanilino)ethanol |
InChI |
InChI=1S/C8H10N2O3/c11-5-4-9-7-2-1-3-8(6-7)10(12)13/h1-3,6,9,11H,4-5H2 |
InChIキー |
HEHDBOAKGSCPGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



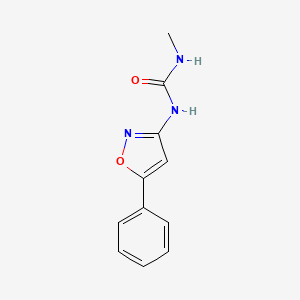

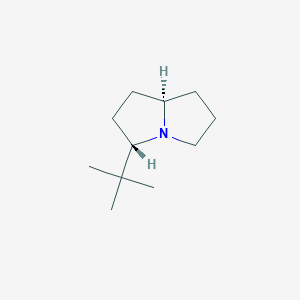

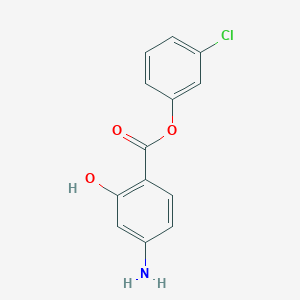




![8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634928.png)
